2-(4H-1,2,4-triazol-3-yl)acetonitrile

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

2-(4H-1,2,4-triazol-3-yl)acetonitrile (CAS 28824-81-9) is a differentiated 3-position acetonitrile-substituted 1,2,4-triazole building block, distinct from its 1-yl regioisomer (CAS 81606-79-3). This regiospecific scaffold is critical for constructing kinase inhibitors (per WO2006044821A1) and CYP51-targeting antifungal agents active against resistant Candida strains. With a documented hCA I Ki of 3.70 µM and AChE IC50 of 3.16 µM, it serves as a validated reference standard for SAR-driven medicinal chemistry. For R&D use only.

Molecular Formula C4H4N4
Molecular Weight 108.104
CAS No. 28824-81-9
Cat. No. B2514787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4H-1,2,4-triazol-3-yl)acetonitrile
CAS28824-81-9
Molecular FormulaC4H4N4
Molecular Weight108.104
Structural Identifiers
SMILESC1=NNC(=N1)CC#N
InChIInChI=1S/C4H4N4/c5-2-1-4-6-3-7-8-4/h3H,1H2,(H,6,7,8)
InChIKeyMOTRJRQYFMTRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4H-1,2,4-triazol-3-yl)acetonitrile (CAS 28824-81-9): Core Identity and Role in 1,2,4-Triazole Chemistry


2-(4H-1,2,4-triazol-3-yl)acetonitrile (CAS 28824-81-9) is a fundamental 1,2,4-triazole building block featuring a 3-acetonitrile substituent on the heterocyclic core . This compound serves as a key intermediate for synthesizing diverse biologically active triazole derivatives, including kinase inhibitors [1] and antifungal agents targeting CYP51 [2]. The specific 3‑position attachment of the acetonitrile group distinguishes it from regioisomers like 2-(1H-1,2,4-triazol-1-yl)acetonitrile, providing a unique vector for further derivatization and a distinct binding profile in target interactions .

Why 1,2,4-Triazoles Are Not Interchangeable: The Critical Role of Substitution Pattern in 2-(4H-1,2,4-triazol-3-yl)acetonitrile


In silico substitution of 1,2,4-triazole derivatives is not possible due to the profound impact of substitution pattern on target affinity and selectivity . Quantum mechanical studies confirm that 1H-1,2,4-triazole is inherently more stable than its 4H-tautomer, underscoring fundamental electronic differences between core structures [1]. Furthermore, the position of substituents—as demonstrated by the distinct kinase inhibition profiles of 3- versus 1-substituted triazoles [2]—directly dictates biological activity. Therefore, 2-(4H-1,2,4-triazol-3-yl)acetonitrile cannot be replaced by other regioisomers (e.g., 1-yl-acetonitrile) or differently substituted analogs without altering experimental outcomes, as detailed in the following quantitative evidence .

Quantitative Differentiation of 2-(4H-1,2,4-triazol-3-yl)acetonitrile (CAS 28824-81-9): Direct Evidence for Scientific Selection


Human Carbonic Anhydrase I (hCA I) Inhibition: Ki Value Quantification

2-(4H-1,2,4-triazol-3-yl)acetonitrile exhibits weak inhibitory activity against human carbonic anhydrase I (hCA I) [1]. This provides a quantitative baseline for the core scaffold's intrinsic activity prior to further derivatization. While a direct comparator for the unsubstituted scaffold is not available in this specific assay, the data establishes a reference point for assessing potency gains achieved through subsequent structural modifications [1].

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Acetylcholinesterase (AChE) Inhibition: IC50 Quantification in Rat Brain

The compound demonstrates weak acetylcholinesterase (AChE) inhibitory activity in a rat brain homogenate assay [1]. This IC50 value characterizes the core scaffold's intrinsic AChE interaction. While more potent 1,2,4-triazole derivatives are known (e.g., S4 with IC50 3.00 µM [2]), this measurement defines the starting potency for structure-activity relationship (SAR) studies aimed at optimizing AChE inhibition.

Acetylcholinesterase Neuroscience Enzyme Inhibition

Tautomeric Stability and Reactivity: Quantum Mechanical Distinction from 1H-Regioisomer

Quantum mechanical calculations reveal that 1H-1,2,4-triazole is significantly more stable than the 4H-1,2,4-triazole tautomer [1]. This electronic difference dictates the unique reactivity of 2-(4H-1,2,4-triazol-3-yl)acetonitrile compared to its 1-substituted regioisomer, 2-(1H-1,2,4-triazol-1-yl)acetonitrile. The 4H-tautomer serves as a distinct electronic scaffold for metal coordination and π-stacking interactions in biological targets [1].

Quantum Chemistry Tautomerism Reactivity Prediction

Targeted Application Scenarios for 2-(4H-1,2,4-triazol-3-yl)acetonitrile (CAS 28824-81-9) Based on Quantitative Evidence


Scaffold Baseline for Carbonic Anhydrase Inhibitor Development

Utilize 2-(4H-1,2,4-triazol-3-yl)acetonitrile as a quantitative reference standard in hCA I inhibition assays. With a documented Ki of 3.70 µM [4], it provides a clear benchmark against which to measure the potency enhancement achieved by introducing substituents at the triazole C5 position or modifying the acetonitrile side chain [4]. This baseline is essential for validating structure-activity relationships (SAR) in hCA-targeted drug discovery programs [4].

Starting Point for AChE Inhibitor SAR Optimization

Employ 2-(4H-1,2,4-triazol-3-yl)acetonitrile as a core scaffold in acetylcholinesterase (AChE) inhibitor development. Its documented IC50 of 3.16 µM in rat brain homogenate [4] serves as the foundation for iterative medicinal chemistry. This baseline potency allows for the systematic evaluation of substituent effects, with the goal of surpassing the potency of optimized triazole derivatives such as the Schiff base S4 (IC50 = 3.00 µM) [2].

Key Intermediate for Kinase Inhibitor Synthesis

2-(4H-1,2,4-triazol-3-yl)acetonitrile is a critical building block for constructing potent kinase inhibitors, as exemplified in patent WO2006044821A1 [4]. Its 3-position acetonitrile group provides a versatile handle for further functionalization, enabling the synthesis of diverse triazole-based analogs targeting protein kinases implicated in cancer and inflammatory diseases [4]. The specific substitution pattern is essential for achieving the desired kinase selectivity profile described in the patent [4].

Precursor for Antifungal CYP51 Inhibitor Design

This compound serves as a foundational core for developing next-generation antifungal agents targeting CYP51, the molecular target of azole drugs [4]. Recent studies demonstrate that 1,2,4-triazole derivatives with medium and long arm extensions can achieve potent inhibition of Candida albicans CYP51 and maintain activity against resistant strains, with an antifungal profile comparable to posaconazole [4]. 2-(4H-1,2,4-triazol-3-yl)acetonitrile provides the ideal scaffold for constructing such arm-extended analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4H-1,2,4-triazol-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.